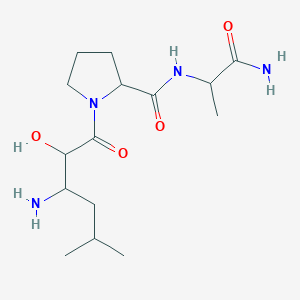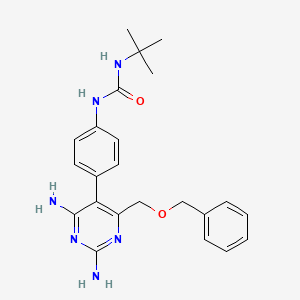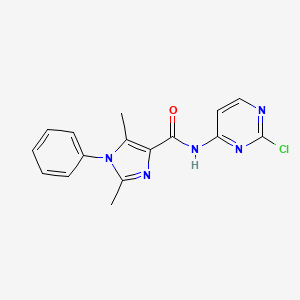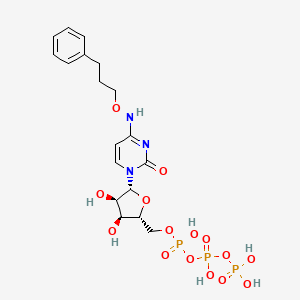
P'-geranyl 3,5,8-trihydroxy-3-methyloctanate 8-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate est un composé organique synthétique connu pour sa structure complexe et son activité biologique significative.
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse du P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate implique plusieurs étapes, y compris la formation du groupe geranyle et l’attachement subséquent du groupe diphosphate. Les conditions réactionnelles nécessitent généralement des températures contrôlées et l’utilisation de catalyseurs spécifiques pour garantir la formation correcte du composé .
Méthodes de production industrielle : La production industrielle du P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate implique une synthèse à grande échelle utilisant des conditions de réaction optimisées pour maximiser le rendement et la pureté. Cela comprend souvent l’utilisation de réacteurs automatisés et la surveillance continue des paramètres de réaction .
Analyse Des Réactions Chimiques
Types de réactions : Le P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate subit diverses réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Ces réactions sont essentielles pour modifier la structure du composé et améliorer son activité biologique .
Réactifs et conditions courants : Les réactifs courants utilisés dans les réactions du P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme le borohydrure de sodium. Les réactions sont généralement réalisées dans des conditions contrôlées pour garantir le résultat souhaité .
Principaux produits : Les principaux produits formés à partir des réactions du P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate dépendent des conditions de réaction et des réactifs spécifiques utilisés.
Applications de recherche scientifique
Le P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate a été largement étudié pour ses applications en chimie, en biologie, en médecine et dans l’industrie. En chimie, il est utilisé comme précurseur pour la synthèse d’autres molécules complexes. En biologie, il est étudié pour son rôle potentiel dans les processus cellulaires et les voies de signalisation. En médecine, il est étudié pour son potentiel thérapeutique dans le traitement de diverses maladies. Dans l’industrie, il est utilisé dans le développement de nouveaux matériaux et procédés chimiques .
Applications De Recherche Scientifique
P’-geranyl 3,5,8-trihydroxy-3-methyloctanate 8-diphosphate has been extensively studied for its applications in chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for synthesizing other complex molecules. In biology, it is studied for its potential role in cellular processes and signaling pathways. In medicine, it is investigated for its therapeutic potential in treating various diseases. In industry, it is used in the development of new materials and chemical processes .
Mécanisme D'action
Le mécanisme d’action du P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour moduler divers processus cellulaires en se liant à des récepteurs et des enzymes spécifiques. Cette interaction entraîne des changements dans la signalisation cellulaire et les voies métaboliques, ce qui se traduit par les effets biologiques du composé .
Comparaison Avec Des Composés Similaires
Le P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate est unique par rapport à d’autres composés similaires en raison de sa structure et de son activité biologique spécifiques. Des composés similaires comprennent le diphosphate de géranyle et d’autres dérivés du géranyle. Le P'-geranyl 3,5,8-trihydroxy-3-méthyloctanate 8-diphosphate se distingue par sa stabilité accrue et ses interactions spécifiques avec des cibles moléculaires .
Propriétés
Formule moléculaire |
C19H36O11P2 |
|---|---|
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
8-[[[(2E)-3,7-dimethylocta-2,6-dienoxy]-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,5-dihydroxy-3-methyloctanoic acid |
InChI |
InChI=1S/C19H36O11P2/c1-15(2)7-5-8-16(3)10-12-29-32(26,27)30-31(24,25)28-11-6-9-17(20)13-19(4,23)14-18(21)22/h7,10,17,20,23H,5-6,8-9,11-14H2,1-4H3,(H,21,22)(H,24,25)(H,26,27)/b16-10+ |
Clé InChI |
FPMYZHYONYFBNX-MHWRWJLKSA-N |
SMILES isomérique |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)OCCCC(CC(C)(CC(=O)O)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)OCCCC(CC(C)(CC(=O)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3H]lysergic acid diethylamide](/img/structure/B10771021.png)



![(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl) 2-(4-chlorophenoxy)butanoate](/img/structure/B10771046.png)
![2-Amino-4-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]-1-(1,3-dihydroisoindol-2-yl)butane-1,4-dione](/img/structure/B10771056.png)


![8-Bromo-5-[3-(pyridin-4-yl)phenyl]-1,2,3,4-tetrahydro-1,6-benzodiazocin-2-one](/img/structure/B10771066.png)
![Benzenemethanaminium, N-[4-[[4-[(4-ethoxyphenyl)amino]phenyl][4-[ethyl[(3-sulfophenyl)methyl]amino]-2-methylphenyl]methylene]-3-methyl-2,5-cyclohexadien-1-ylidene]-N-ethyl-3-sulfo-, inner salt](/img/structure/B10771072.png)

![rac-3-(4-isopropylphenyl)-7-methyl-N-(1-phenoxypropan-2-yl)pyrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B10771075.png)


